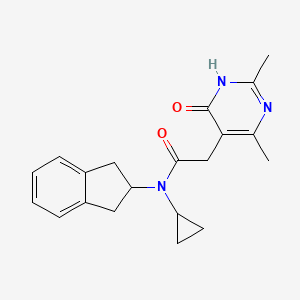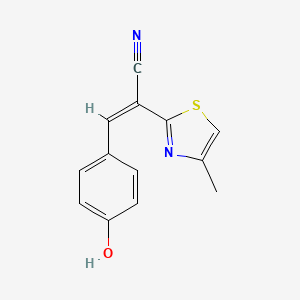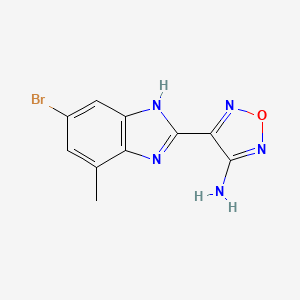
4-(6-Chloro-1-methylbenzimidazol-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Chloro-1-methylbenzimidazol-2-yl)phenol is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its antibacterial and antifungal properties and is being studied for its potential use in developing new drugs to combat infectious diseases.
Mechanism of Action
The mechanism of action of 4-(6-Chloro-1-methylbenzimidazol-2-yl)phenol is not fully understood, but it is believed to work by disrupting the cell membrane of bacteria and fungi. This leads to the leakage of intracellular contents and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are being studied extensively. Studies have shown that this compound exhibits low toxicity towards mammalian cells and has a good safety profile. It has also been shown to have anti-inflammatory properties and may have potential use in treating inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(6-Chloro-1-methylbenzimidazol-2-yl)phenol in lab experiments include its potent antibacterial and antifungal activity, low toxicity towards mammalian cells, and good safety profile. However, its limitations include its limited solubility in water and the need for controlled conditions during synthesis.
Future Directions
There are several future directions for research on 4-(6-Chloro-1-methylbenzimidazol-2-yl)phenol. These include:
1. Further studies on the mechanism of action of this compound to better understand its antibacterial and antifungal properties.
2. Exploration of the potential use of this compound as a lead molecule for developing new drugs to combat infectious diseases.
3. Investigation of the anti-inflammatory properties of this compound and its potential use in treating inflammatory diseases.
4. Development of new synthesis methods to improve the yield and purity of this compound.
5. Studies on the pharmacokinetics and pharmacodynamics of this compound to better understand its potential use in clinical settings.
Synthesis Methods
The synthesis of 4-(6-Chloro-1-methylbenzimidazol-2-yl)phenol involves the reaction of 6-chloro-1-methylbenzimidazole with phenol in the presence of a catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as recrystallization and chromatography.
Scientific Research Applications
The scientific research application of 4-(6-Chloro-1-methylbenzimidazol-2-yl)phenol is primarily focused on its potential use as an antibacterial and antifungal agent. Studies have shown that this compound exhibits potent activity against a wide range of bacteria and fungi, including drug-resistant strains. Researchers are exploring the use of this compound as a lead molecule for developing new drugs to combat infectious diseases.
properties
IUPAC Name |
4-(6-chloro-1-methylbenzimidazol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c1-17-13-8-10(15)4-7-12(13)16-14(17)9-2-5-11(18)6-3-9/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKVZIRUKYMBEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)N=C1C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(1-Benzyl-5-oxopyrrolidine-3-carbonyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B7356472.png)

![2-(3-chloro-2-ethoxyphenyl)-N-(4,6-dimethyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B7356481.png)
![2-[2-phenyl-5-[(Z)-2-phenylethenyl]-1,2,4-triazol-3-yl]phenol](/img/structure/B7356483.png)


![(E)-4-chloro-3-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]but-2-enenitrile](/img/structure/B7356517.png)


![S-[(E)-N-acetyl-N'-[(E)-pyridin-2-ylmethylideneamino]carbamimidoyl] ethanethioate](/img/structure/B7356538.png)
![3-[[2-[(1,1-Dioxo-1,2-benzothiazol-3-ylidene)amino]acetyl]amino]propanoic acid](/img/structure/B7356540.png)
![2-[4-(difluoromethyl)phenyl]-4-propyl-1H-pyrimidin-6-one](/img/structure/B7356543.png)
![4-(2,5-dimethylphenyl)-1-[1-(4-oxo-3H-quinazolin-2-yl)ethylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7356563.png)
![2-(5-amino-1H-imidazo[4,5-b]pyridin-2-yl)-4-fluorophenol](/img/structure/B7356569.png)